

Synthesis and characterization of 5-Methyl-4-phenyl-1,2,3-thiadiazole

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Compound of Interest

Compound Name: 5-Methyl-4-phenyl-1,2,3-thiadiazole

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An In-Depth Technical Guide to the Synthesis and Characterization of **5-Methyl-4-phenyl-1,2,3-thiadiazole**

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive framework for the synthesis and structural elucidation of **5-Methyl-4-phenyl-1,2,3-thiadiazole**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,3-thiadiazole scaffold is a key pharmacophore found in a variety of biologically active molecules, exhibiting properties that range from antimicrobial and antiviral to anticancer and anti-inflammatory.^{[1][2][3]} This document details the well-established Hurd-Mori synthesis as the primary synthetic route, offering a causality-driven explanation of experimental choices, a step-by-step protocol, and critical safety considerations. Furthermore, it outlines a complete characterization workflow, employing modern spectroscopic techniques to ensure the structural integrity and purity of the final product. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

Thiadiazoles are a class of five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms.^[2] Among the four possible regioisomers, the 1,2,3-thiadiazole core has emerged as a privileged structure in the design of novel therapeutic agents.^[4] Its derivatives are known to act as plant growth regulators and possess a wide spectrum of biological activities, including antibacterial, antiviral, antitumor, and antifungal properties.^{[1][2]} The specific target compound, **5-Methyl-4-phenyl-1,2,3-thiadiazole** (CAS 64273-28-5), serves as a valuable building block and a subject of study for its potential as a mechanism-based inhibitor of cytochrome P450 enzymes, such as CYP2B4 and CYP2E1.^[5]

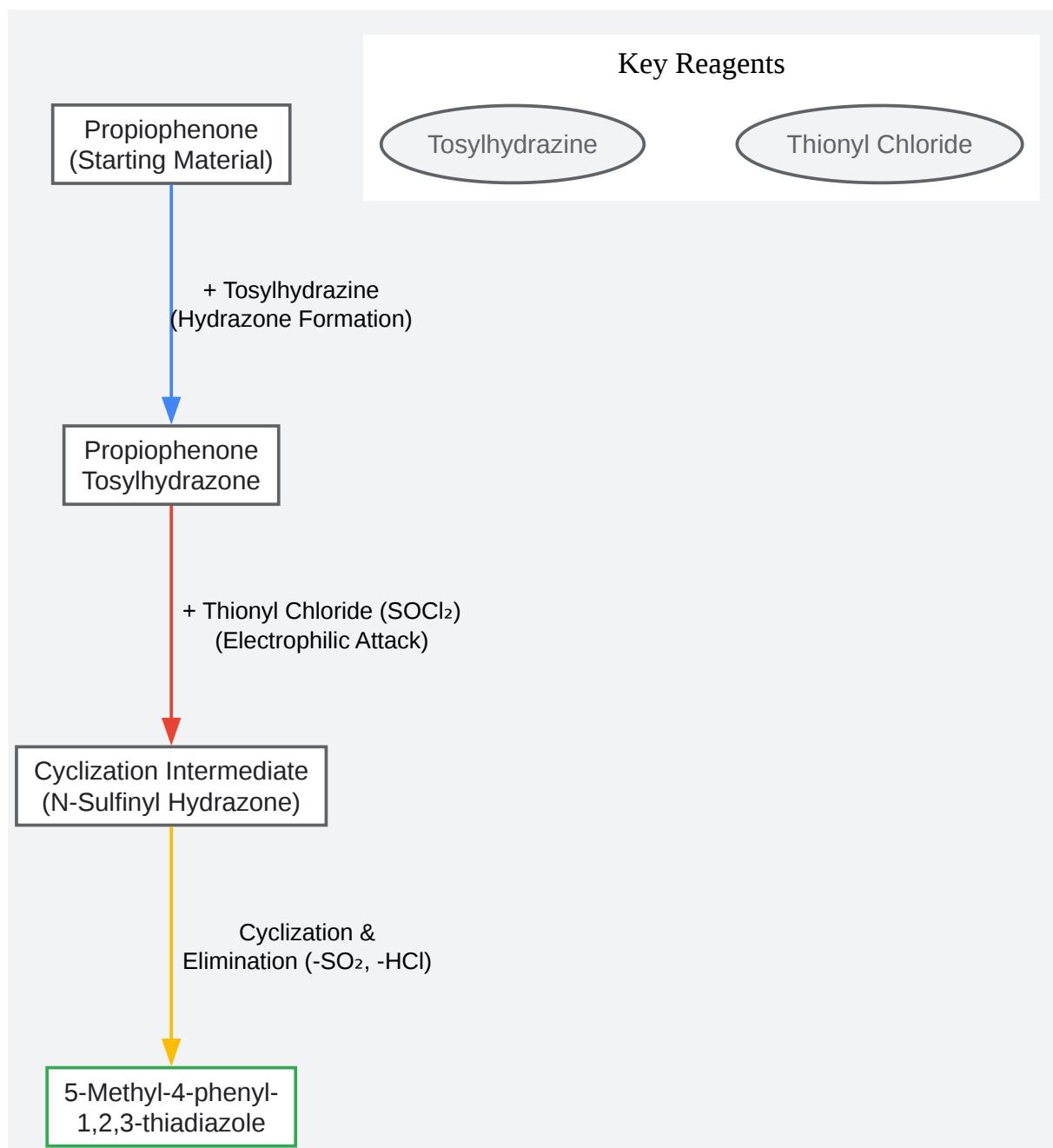
The synthesis of the 1,2,3-thiadiazole ring is most commonly achieved through the Hurd-Mori reaction, a robust method involving the cyclization of hydrazones with thionyl chloride.^{[6][7]} This guide will focus on this trusted methodology, providing the necessary detail to empower researchers to replicate and adapt this synthesis for their specific applications.

Synthetic Methodology: The Hurd-Mori Reaction

The Hurd-Mori synthesis is a classic and versatile method for generating 1,2,3-thiadiazoles.^[6] ^[8] The reaction proceeds via the treatment of an N-acyl or N-tosyl hydrazone of a ketone containing an α -methylene group with thionyl chloride (SOCl_2). The choice of this pathway is dictated by its reliability, the accessibility of starting materials, and the generally good yields obtained.^{[9][10]}

The mechanism involves an electrophilic attack by thionyl chloride on the hydrazone, leading to a concerted cyclization and elimination of sulfur dioxide and hydrogen chloride, ultimately forming the stable aromatic thiadiazole ring. The presence of an electron-withdrawing group on the hydrazone nitrogen, such as a tosyl group, is often crucial for a successful cyclization.^[10]

Reaction Mechanism: Hurd-Mori Synthesis



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